molecular formula C13H25NO5 B6197647 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid CAS No. 2703780-64-5

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid

Cat. No.: B6197647
CAS No.: 2703780-64-5
M. Wt: 275.34 g/mol
InChI Key: MLKQMOWGOQDDPG-UHFFFAOYSA-N
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Description

This compound is a butanoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a 2-methylpropoxy chain. The Boc group enhances stability during synthetic processes, making it valuable in peptide synthesis and drug development. Its molecular structure combines lipophilic (tert-butyl) and hydrophilic (carboxylic acid) regions, influencing solubility and reactivity.

Properties

CAS No.

2703780-64-5

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

4-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid

InChI

InChI=1S/C13H25NO5/c1-12(2,3)19-11(17)14-13(4,5)9-18-8-6-7-10(15)16/h6-9H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

MLKQMOWGOQDDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COCCCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid often begins with the protection of an amino group using tert-butyl dicarbonate.

  • Addition of Alkyl Chain: : Next, the intermediate is reacted with 2-methylpropyl bromide in the presence of a strong base, like potassium carbonate, to introduce the propyl group.

  • Formation of Ester: : This step involves converting the intermediate into an ester through reaction with ethyl chloroformate in a basic medium.

  • Hydrolysis: : Finally, the ester is hydrolyzed under acidic or basic conditions to yield the target compound.

Industrial Production Methods

For industrial purposes, the compound is synthesized in larger batches using automated reactors that control the temperature, pressure, and addition of reagents, ensuring consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, it can be reduced to its alcohol derivatives.

  • Substitution: : It is also prone to nucleophilic substitution reactions, especially at the protected amino group site.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Base for Nucleophilic Substitution: : Potassium carbonate, sodium hydroxide.

Major Products

  • Oxidation Products: : Aldehydes, ketones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is used in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : In biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: : As a precursor in the synthesis of pharmaceuticals.

  • Industry: : In the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various biochemical pathways:

  • Molecular Targets: : It interacts with enzymes and proteins, often modifying their structure and function.

  • Pathways Involved: : It participates in pathways involving the synthesis and metabolism of amino acids and other vital biochemical substances.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Positioning

(a) 4-((tert-Butoxycarbonyl)amino)butanoic Acid
  • Structure: Differs by lacking the 2-methylpropoxy linker; the Boc group is directly attached to the amino group at the fourth carbon of butanoic acid.
(b) (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic Acid
  • Structure: Features dual amino groups (one Boc-protected at C4, one free at C2) and an (S)-stereocenter.
  • Impact: The stereochemistry and additional amino group enable chiral specificity in peptide synthesis, unlike the achiral target compound .
(c) (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic Acid
  • Structure: A pentanoic acid derivative with a methyl branch at C4 and Boc-protected amino at C3.
  • Impact : The longer carbon chain and methyl group enhance lipophilicity, which may affect membrane permeability in biological applications .
(d) 4-(4-Chlorophenoxy)butanoic Acid
  • Structure: Replaces the Boc-amino-propoxy group with a 4-chlorophenoxy moiety.
  • Impact: The electron-withdrawing chlorine atom and planar phenoxy group reduce solubility in polar solvents compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Inferred)
Target Compound ~317.4 Boc-amino, 2-methylpropoxy, carboxylic acid Moderate (polar aprotic solvents)
4-((Boc)amino)butanoic Acid ~231.3 Boc-amino, carboxylic acid High (aqueous/organic mixtures)
(2S)-2-Amino-4-(Boc-amino)butanoic Acid ~246.3 Boc-amino, free amino, carboxylic acid Moderate (pH-dependent)
4-(4-Chlorophenoxy)butanoic Acid ~214.7 Phenoxy, carboxylic acid Low (non-polar solvents)

Notes:

  • The target compound’s 2-methylpropoxy linker introduces steric bulk, reducing solubility in water compared to simpler analogs like 4-((Boc)amino)butanoic acid .
  • Chlorophenoxy derivatives exhibit lower solubility due to aromatic hydrophobicity .

Biological Activity

4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid, also known by its CAS number 2899-79-8, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 218.25 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is attributed to several mechanisms:

  • Anti-infection Properties : Research indicates that the compound exhibits activity against various pathogens, potentially making it useful in developing anti-infective agents .
  • Cell Cycle Regulation : It has been linked to modulation of the cell cycle and DNA damage response pathways, which are crucial for cancer therapy .
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
  • Immunological Effects : The compound may influence immune responses, impacting inflammation and immune cell signaling pathways .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer therapeutic.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Study 2: Anti-infective Potential

Another study focused on the compound's anti-infective properties against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL, suggesting strong antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli>50

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activities, caution is advised due to potential toxicity at higher concentrations. The hazard statements associated with the compound include:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation .

Q & A

Q. How can researchers design stability-indicating assays for long-term storage studies of this compound?

  • Answer : Forced degradation studies under heat (40–60°C), light (ICH Q1B), and humidity (75% RH) identify degradation products. Stability-indicating HPLC methods with photodiode array detection monitor peak purity. Mass spectrometry characterizes degradation pathways, such as Boc deprotection or oxidation .

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